![molecular formula C21H19N3O4 B14409910 2,6-Dimethoxy-N-[(6-phenylpyridin-3-yl)carbamoyl]benzamide CAS No. 84597-19-3](/img/structure/B14409910.png)
2,6-Dimethoxy-N-[(6-phenylpyridin-3-yl)carbamoyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dimethoxy-N-[(6-phenylpyridin-3-yl)carbamoyl]benzamide is a complex organic compound known for its unique chemical structure and properties It is characterized by the presence of methoxy groups, a phenylpyridine moiety, and a carbamoylbenzamide core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethoxy-N-[(6-phenylpyridin-3-yl)carbamoyl]benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Phenylpyridine Moiety: This step involves the synthesis of 6-phenylpyridine through a series of reactions, including halogenation and coupling reactions.
Introduction of Methoxy Groups: The methoxy groups are introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Formation of the Carbamoylbenzamide Core:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2,6-Dimethoxy-N-[(6-phenylpyridin-3-yl)carbamoyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbamoyl group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
2,6-Dimethoxy-N-[(6-phenylpyridin-3-yl)carbamoyl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2,6-Dimethoxy-N-[(6-phenylpyridin-3-yl)carbamoyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation.
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dimethoxybenzamide: Similar in structure but lacks the phenylpyridine moiety.
3-Acetoxy-2-methylbenzamide: Contains an acetoxy group instead of methoxy groups.
Uniqueness
2,6-Dimethoxy-N-[(6-phenylpyridin-3-yl)carbamoyl]benzamide is unique due to the presence of both methoxy groups and a phenylpyridine moiety, which confer distinct chemical and biological properties
Propiedades
Número CAS |
84597-19-3 |
|---|---|
Fórmula molecular |
C21H19N3O4 |
Peso molecular |
377.4 g/mol |
Nombre IUPAC |
2,6-dimethoxy-N-[(6-phenylpyridin-3-yl)carbamoyl]benzamide |
InChI |
InChI=1S/C21H19N3O4/c1-27-17-9-6-10-18(28-2)19(17)20(25)24-21(26)23-15-11-12-16(22-13-15)14-7-4-3-5-8-14/h3-13H,1-2H3,(H2,23,24,25,26) |
Clave InChI |
TZUVWAIZSBIYRZ-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=CC=C1)OC)C(=O)NC(=O)NC2=CN=C(C=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


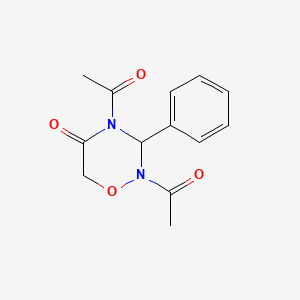

![2-[(2-dimethylaminoethoxy-dimethyl-silyl)methyl-dimethyl-silyl]oxy-N,N-dimethyl-ethanamine](/img/structure/B14409840.png)
![1-Methyl-4-[(1H-pyrrol-1-yl)methyl]pyridin-1-ium bromide](/img/structure/B14409841.png)
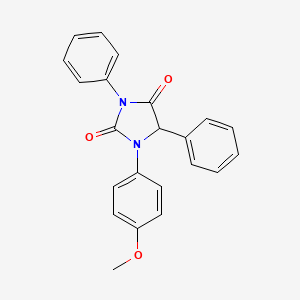
![9-Chloro-4-methyl-8-[(oxan-2-yl)oxy]non-4-enoic acid](/img/structure/B14409860.png)
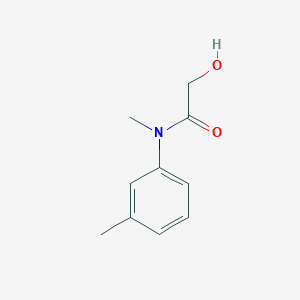
![4-[4-(Difluoromethoxy)phenoxy]aniline](/img/structure/B14409874.png)
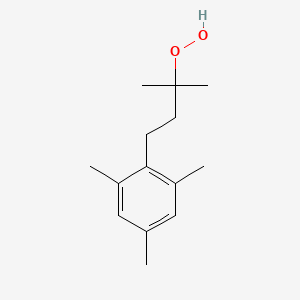
![(NE)-N-[(4-phenylthiadiazol-5-yl)methylidene]hydroxylamine](/img/structure/B14409883.png)
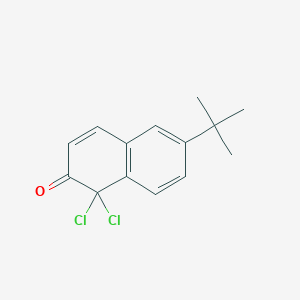
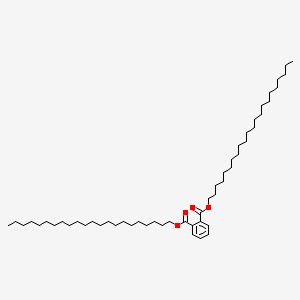
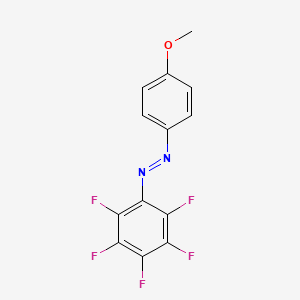
![(6-Oxobicyclo[2.2.1]heptan-2-yl)methyl acetate](/img/structure/B14409914.png)
